

(S)-1-Bromo-2-methylbutane chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-1-Bromo-2-methylbutane

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An In-depth Technical Guide to the Chemical Properties of **(S)-1-Bromo-2-methylbutane**

Abstract

(S)-1-Bromo-2-methylbutane, a chiral bromoalkane, serves as a critical building block in asymmetric synthesis. Its significance lies in the reactivity of its carbon-bromine bond, which facilitates a range of chemical transformations while maintaining the stereochemical integrity of the chiral center. This document provides a comprehensive overview of the chemical and physical properties of **(S)-1-Bromo-2-methylbutane**, detailed experimental protocols for its synthesis and analysis, and its applications in research and drug development.

Chemical and Physical Properties

(S)-1-Bromo-2-methylbutane is a colorless liquid with a distinct odor.^[1] It is known for its optical activity and is a key intermediate in the synthesis of chiral molecules, such as nematic liquid crystals and optically active Grignard reagents.^{[1][2][3]} It is insoluble in water and sensitive to light.^{[1][2][4]}

Table 1: Physical and Chemical Properties of **(S)-1-Bromo-2-methylbutane**

Property	Value	References
Molecular Formula	C ₅ H ₁₁ Br	[5]
Molecular Weight	151.04 g/mol	
CAS Number	534-00-9	[2][4][5]
Appearance	Colorless liquid	[1]
Boiling Point	121-122 °C	[2][4][5][6]
Density	1.223 g/mL at 25 °C	[2][4][5][6]
Refractive Index (n _D ²⁰)	1.445	[2][4][5]
Optical Activity ([α] _D ²¹)	+4.5° (c=5 in chloroform)	[4]
Flash Point	22 °C (71.6 °F)	[5]
Water Solubility	Insoluble	[1][2][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **(S)-1-Bromo-2-methylbutane**. Data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are fundamental for confirming its structure and purity.

Table 2: Key Spectroscopic Data for **(S)-1-Bromo-2-methylbutane**

Technique	Description	References
^1H NMR	Spectra available for this compound confirm the proton environments.	[7]
^{13}C NMR	Spectra available for this compound confirm the carbon skeleton.	[7]
Mass Spectrometry (MS)	Electron ionization mass spectra are available, showing the molecular ion peak and fragmentation patterns.	[8][9]
Infrared Spectroscopy (IR)	FTIR spectra are available for vibrational mode analysis.	[7][10]
Raman Spectroscopy	Raman spectra are available.	[7][10]

Chemical Reactivity and Applications

The chemical behavior of **(S)-1-Bromo-2-methylbutane** is dominated by the electrophilic nature of the carbon atom bonded to the bromine. This makes it an excellent substrate for nucleophilic substitution reactions, particularly $\text{S}_{\text{N}}2$ reactions.

Nucleophilic Substitution ($\text{S}_{\text{N}}2$) Reactions

(S)-1-Bromo-2-methylbutane readily undergoes $\text{S}_{\text{N}}2$ reactions where a nucleophile attacks the primary carbon, leading to the displacement of the bromide ion in a single, concerted step. [11] This reaction proceeds with an inversion of stereochemistry. However, due to the chiral center at the adjacent carbon, the designation of the product's stereochemistry (R or S) depends on the priority of the incoming nucleophile. The presence of a methyl group on the β -carbon introduces some steric hindrance, which can slow the reaction rate compared to unbranched primary alkyl halides like 1-bromobutane.[12][13]

Caption: $\text{S}_{\text{N}}2$ reaction pathway for **(S)-1-Bromo-2-methylbutane**.

Applications in Synthesis

Due to its chirality and reactivity, **(S)-1-Bromo-2-methylbutane** is a valuable intermediate in various synthetic applications:

- **Asymmetric Synthesis:** It serves as a chiral building block to introduce specific stereocenters into target molecules.[\[11\]](#)
- **Pharmaceuticals and Agrochemicals:** It can be a precursor for synthesizing active pharmaceutical ingredients, herbicides, and pesticides.[\[14\]](#)
- **Liquid Crystals:** It is used in the synthesis of chiral nematic liquid crystals, which are essential components in advanced display technologies.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Grignard Reagents:** It is a precursor for the synthesis of optically active Grignard reagents, which are vital for forming new carbon-carbon bonds with high enantioselectivity.[\[1\]](#)[\[2\]](#)

Experimental Protocols

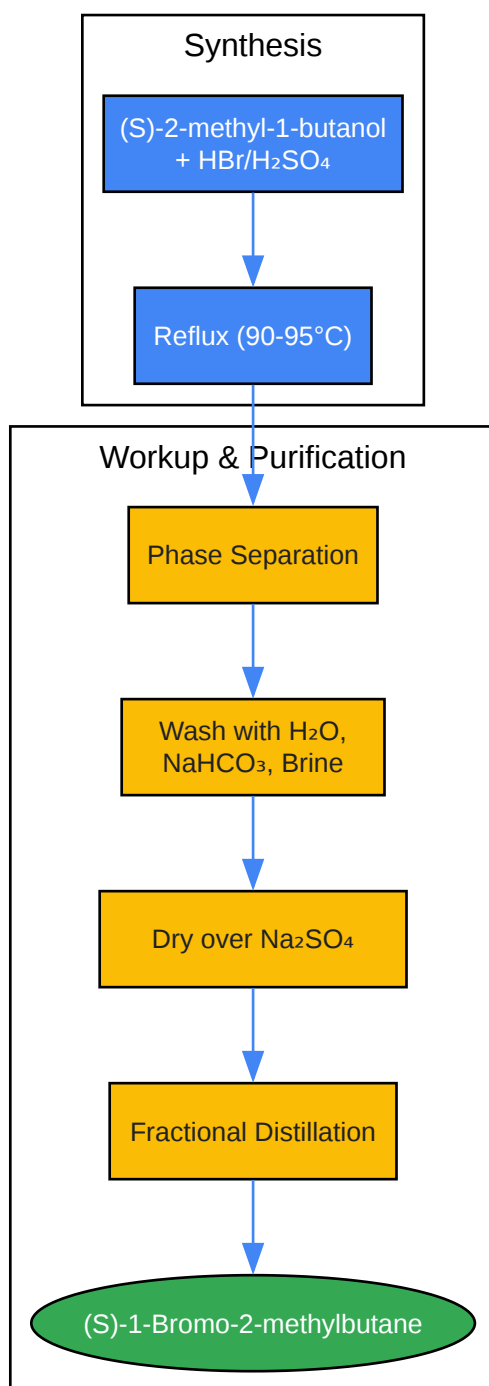
Stereoselective Synthesis

The most common methods for synthesizing enantiomerically pure **(S)-1-Bromo-2-methylbutane** start from the chiral precursor (S)-2-methyl-1-butanol, preserving the stereochemistry.[\[11\]](#)

Method 1: Reaction with Hydrobromic Acid (HBr)

- **Setup:** A round-bottom flask equipped with a reflux condenser and a dropping funnel is charged with (S)-2-methyl-1-butanol.
- **Reaction:** Concentrated hydrobromic acid (48%) is added slowly to the alcohol. Sulfuric acid can be used as a catalyst.[\[15\]](#)
- **Heating:** The mixture is heated to reflux (approximately 90-95 °C) for several hours (e.g., 12-16 hours) to ensure the reaction goes to completion.[\[15\]](#)
- **Workup:** After cooling, the mixture is transferred to a separatory funnel. The organic layer is separated from the aqueous layer.

- Washing: The organic layer is washed sequentially with water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[15]
- Drying: The organic layer is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.
- Purification: The dried liquid is filtered, and the solvent (if any) is removed by rotary evaporation. The crude product is then purified by fractional distillation, collecting the fraction boiling at 121-122 °C.[15]



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Caption: Synthesis and purification workflow for **(S)-1-Bromo-2-methylbutane**.

Analytical Procedures

- Gas Chromatography (GC): To determine the purity of the final product and to monitor the reaction progress. A column suitable for separating halogenated hydrocarbons should be used.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded using a standard NMR spectrometer (e.g., 300 or 500 MHz) with deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.
- Polarimetry: To confirm the stereochemical integrity and enantiomeric purity of the product. The optical rotation is measured using a polarimeter at the sodium D-line (589 nm), with the sample dissolved in a suitable solvent like chloroform.

Safety Information

(S)-1-Bromo-2-methylbutane is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Hazard and Safety Information

Category	Information	References
GHS Pictograms	Flame, Exclamation Mark	[5] [16]
Signal Word	Danger	[5] [16]
Hazard Statements	H225: Highly flammable liquid and vapour.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[5] [16] [17]
Precautionary Statements	P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P261: Avoid breathing vapours.P280: Wear protective gloves, eye protection, and face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[5] [16] [18]
Personal Protective Equipment (PPE)	Eyeshields, face shields, chemical-resistant gloves, flame-retardant antistatic protective clothing, and a suitable respirator.	[18] [19]
Incompatible Materials	Strong bases, oxidizing agents.	[19]
Fire-fighting Measures	Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Vapors may form explosive mixtures with air.	[18] [19]

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- To cite this document: BenchChem. [(S)-1-Bromo-2-methylbutane chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277395#s-1-bromo-2-methylbutane-chemical-properties]

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